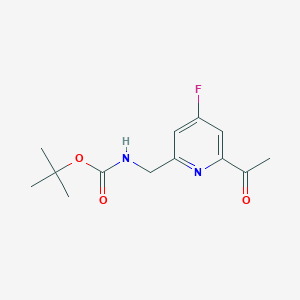
Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is known for its unique structure, which includes a fluoropyridine ring, an acetyl group, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-fluoropyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate include:
- Tert-butyl (4-fluoropyridin-2-yl)carbamate
- Tert-butyl (5-fluoropyridin-2-yl)methyl
Properties
CAS No. |
1393547-20-0 |
|---|---|
Molecular Formula |
C13H17FN2O3 |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetyl-4-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI Key |
PBBYXVPJXUEHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14858676.png)




![2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858696.png)

![[2-(Trifluoromethyl)quinolin-6-YL]methylamine](/img/structure/B14858700.png)


![3-Nitro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B14858725.png)
![[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858731.png)


